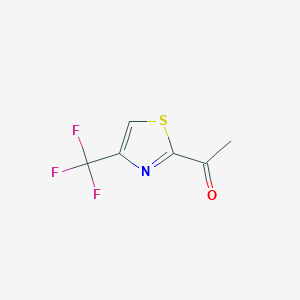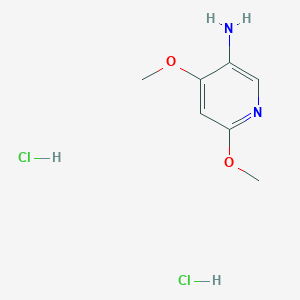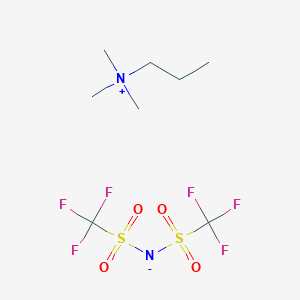
1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride
説明
1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C11H12ClF3N2O2 and a molecular weight of 296.674 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride is 1S/C11H11F3N2O2.ClH/c12-11(13,14)18-9-3-1-8(2-4-9)16-6-5-15-7-10(16)17;/h1-4,15H,5-7H2;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Chemical Derivatives and Metabolism
Arylpiperazine derivatives, including 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride, are clinically relevant, especially in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation to 1-aryl-piperazines. These metabolites have varied effects on serotonin receptors and other neurotransmitter receptors, although some remain largely unexplored despite their uncontrolled use. The extensive tissue distribution, including the brain, and the metabolism of these derivatives underline their potential in therapeutic applications and the importance of understanding their pharmacokinetics (Caccia, 2007).
Antimycobacterial Activity
Piperazine and its analogues have shown significant activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of the piperazine scaffold in medicinal chemistry highlights its importance in developing safer, selective, and cost-effective antimycobacterial agents. This review emphasizes the structural diversity of piperazine-based molecules and their potential in addressing tuberculosis, a global health issue (Girase et al., 2020).
Therapeutic Patents and Molecular Designs
Piperazine derivatives have been incorporated into various therapeutic uses, such as antipsychotics, antihistamines, and anticancer agents. The modification of the piperazine nucleus significantly influences the medicinal potential of the resultant molecules. This review outlines the variety of molecular designs bearing the piperazine entity, showcasing its broad potential in pharmacology and the flexible nature of the scaffold in drug discovery (Rathi et al., 2016).
Pharmacophoric Groups and Receptor Binding
Arylcycloalkylamines, including phenyl piperidines and piperazines, act as pharmacophoric groups in several antipsychotic agents. The review of past studies shows that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors. This paper explores the roles of common pharmacophoric groups in the design and selectivity of agents targeting these receptors, underlining the critical role of structural components in medicinal chemistry (Sikazwe et al., 2009).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container to an approved waste disposal plant) .
特性
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2.ClH/c12-11(13,14)18-9-3-1-8(2-4-9)16-6-5-15-7-10(16)17;/h1-4,15H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEVKJNOHPGMOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695795 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]piperazin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride | |
CAS RN |
267659-71-2 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]piperazin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]-amino}propanoic acid](/img/structure/B1452301.png)


![methyl 3-({(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl}amino)-2-thiophenecarboxylate](/img/structure/B1452306.png)
![Ethyl 3-[([1,1'-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate](/img/structure/B1452307.png)




![5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1452314.png)
![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1452318.png)


